3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride
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Overview
Description
3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which combines a pyrazole ring with a quinoxaline moiety, making it a valuable building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride typically involves the reaction of 3-amino-5-(6-quinoxalinyl)pyrazole with hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving recrystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 3-Amino-5-(3-quinoxalinyl)pyrazole
- 3-Amino-5-(4-quinoxalinyl)pyrazole
- 3-Amino-5-(5-quinoxalinyl)pyrazole
Comparison: Compared to its similar compounds, 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the quinoxaline moiety further enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C11H10ClN5 |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
5-quinoxalin-6-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9N5.ClH/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8;/h1-6H,(H3,12,15,16);1H |
InChI Key |
DDPHEBHVUWHRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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